1-Bromo-3-(neopentyloxy)benzene
Overview
Description
1-Bromo-3-(neopentyloxy)benzene is an organic compound with the molecular formula C11H15BrO. It is a brominated aromatic ether, where a bromine atom is substituted at the meta position of a benzene ring, and a neopentyloxy group (2,2-dimethylpropoxy) is attached to the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
1-Bromo-3-(neopentyloxy)benzene can be synthesized through several methods. One common synthetic route involves the bromination of 3-(neopentyloxy)benzene. The reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-Bromo-3-(neopentyloxy)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The bromine atom on the benzene ring can be replaced by other electrophiles through EAS reactions. Common reagents include halogens, nitro groups, and sulfonic acids.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while nucleophilic substitution can produce a variety of substituted benzene derivatives .
Scientific Research Applications
1-Bromo-3-(neopentyloxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through selective bromination or coupling reactions.
Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of drug candidates.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(neopentyloxy)benzene in chemical reactions involves the interaction of its bromine atom and neopentyloxy group with various reagents. In electrophilic aromatic substitution, the bromine atom activates the benzene ring towards electrophilic attack, facilitating the substitution reaction . In nucleophilic substitution, the bromine atom acts as a leaving group, allowing the nucleophile to replace it on the benzene ring .
In coupling reactions, the compound undergoes oxidative addition with a palladium catalyst, forming a palladium-bromide intermediate. This intermediate then reacts with a boronic acid or ester to form the desired biaryl product through reductive elimination .
Comparison with Similar Compounds
1-Bromo-3-(neopentyloxy)benzene can be compared with other brominated aromatic ethers, such as:
1-Bromo-4-(neopentyloxy)benzene: Similar structure but with the neopentyloxy group at the para position. This positional isomer may exhibit different reactivity and selectivity in chemical reactions.
1-Bromo-2-(neopentyloxy)benzene: Another positional isomer with the neopentyloxy group at the ortho position. The steric hindrance and electronic effects can influence its reactivity compared to the meta isomer.
1-Bromo-3-methoxybenzene: A simpler analog with a methoxy group instead of a neopentyloxy group.
The uniqueness of this compound lies in its neopentyloxy group, which provides steric bulk and electronic effects that can influence its reactivity and selectivity in various chemical reactions .
Properties
IUPAC Name |
1-bromo-3-(2,2-dimethylpropoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-11(2,3)8-13-10-6-4-5-9(12)7-10/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBVPHSNXXQEOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680766 | |
Record name | 1-Bromo-3-(2,2-dimethylpropoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
528528-63-4 | |
Record name | 1-Bromo-3-(2,2-dimethylpropoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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